

Biological activity of thieno[3,2-d]pyrimidine derivatives

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Compound of Interest

Compound Name: 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine

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An In-depth Technical Guide to the Biological Activity of Thieno[3,2-d]pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine scaffold is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purine nucleobases. This unique structure allows its derivatives to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comprehensive overview of the biological activities of thieno[3,2-d]pyrimidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, experimental methodologies, and pathway visualizations.

Anticancer Activity

Thieno[3,2-d]pyrimidine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes in signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Kinase Inhibition

A primary mechanism through which thieno[3,2-d]pyrimidines exert their anticancer effects is by inhibiting protein kinases, which are often dysregulated in cancer.

Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its overactivation is a common feature in many cancers.[1] Several thieno[3,2-d]pyrimidine derivatives have been developed as potent PI3K inhibitors. For instance, piperazinone-containing thieno[3,2-d]pyrimidines have been synthesized and shown to be potent and selective PI3K δ inhibitors, with some compounds demonstrating better or comparable antiproliferative activity against non-Hodgkin lymphoma cell lines than the approved drug idelalisib.[2]

Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is another crucial target in cancer therapy. Thieno[3,2-d]pyrimidine derivatives have been identified as potent and selective JAK1 inhibitors.[3] For example, derivative 46 showed a four-fold higher enzymatic activity against JAK1 ($IC_{50} = 0.022 \mu M$) compared to the reference compound AZD4205.[3] Furthermore, a series of thieno[3,2-d]pyrimidines with an acrylamide pharmacophore were developed as covalent JAK3 inhibitors, with compounds 9a and 9g exhibiting potent inhibitory activity with IC_{50} values of 1.9 nM and 1.8 nM, respectively.[4] These compounds were found to induce apoptosis in B lymphoma cells and inhibit the JAK3-STAT3 cascade.[4]

Other Kinase Targets: Thieno[2,3-d]pyrimidine derivatives have also shown inhibitory activity against other kinases like EGFR and FLT3.[5][6]

Cytotoxic Activity

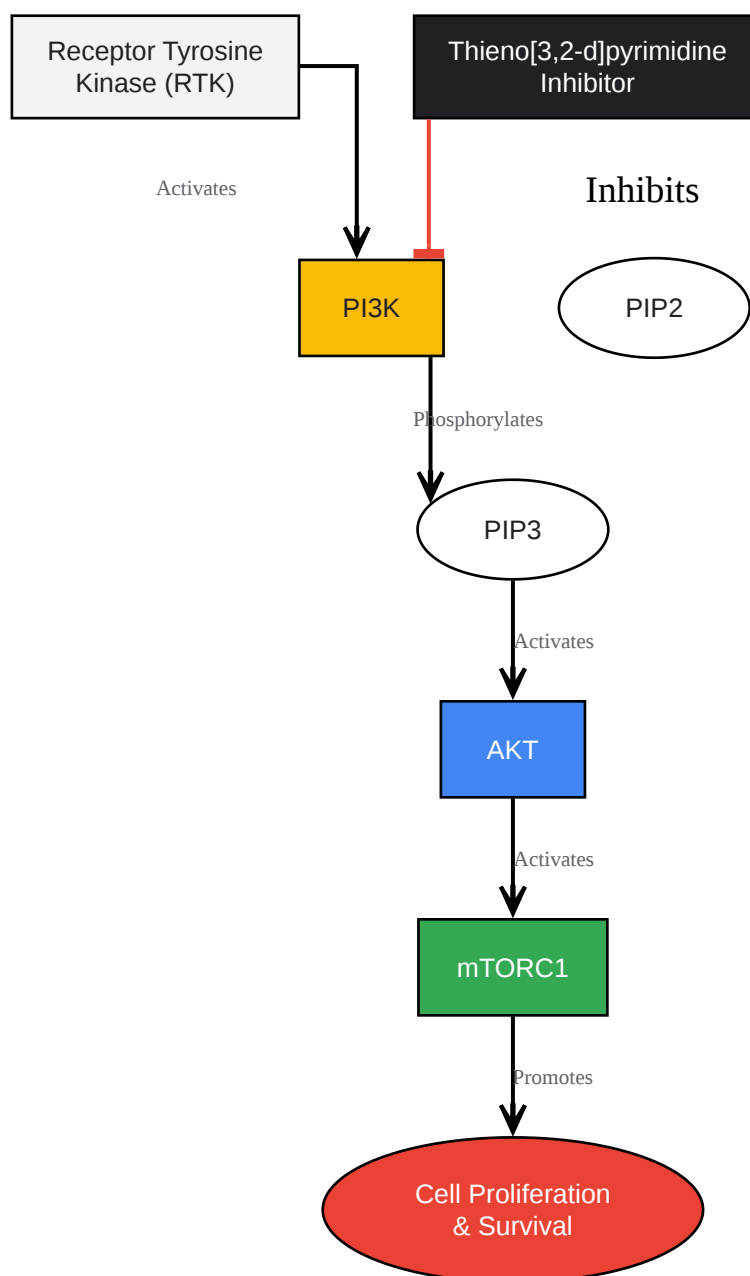
Numerous studies have evaluated the in vitro cytotoxic activity of thieno[3,2-d]pyrimidine derivatives against a panel of human cancer cell lines.

Compound/Series	Cancer Cell Line(s)	IC50/Activity	Reference
2-(4-bromophenyl)triazole 10b	MCF-7 (Breast)	19.4 ± 0.22 µM	[5]
2-(anthracen-9-yl)triazole 10e	MCF-7 (Breast)	14.5 ± 0.30 µM	[5]
Halogenated thieno[3,2-d]pyrimidines 1 and 2	L1210 (Leukemia)	Induced apoptosis	[7]
2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one	MDA-MB-435 (Melanoma)	Growth Percent = -31.02%	[8][9]
Thienopyrimidine 14	MCF7 (Breast)	IC50 = 22.12 µM	[10]
Thienopyrimidine 13	MCF7 (Breast)	IC50 = 22.52 µM	[10]

Signaling Pathways in Cancer

The anticancer activity of thieno[3,2-d]pyrimidine derivatives is often linked to their ability to modulate key signaling pathways.

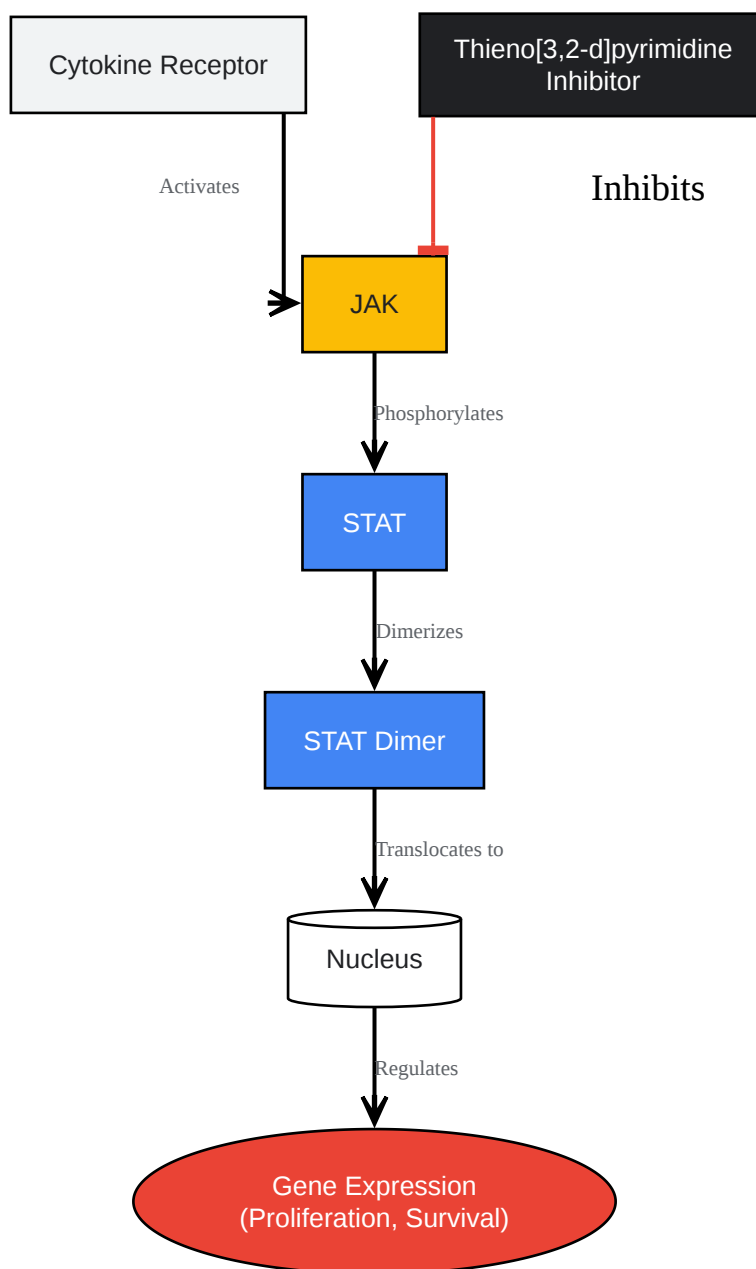
This pathway is central to cell proliferation, growth, and survival. Thieno[3,2-d]pyrimidine-based PI3K inhibitors block the phosphorylation of PIP2 to PIP3, thereby preventing the activation of downstream effectors like AKT and mTOR.



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Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidine derivatives.

The JAK/STAT pathway is crucial for cytokine signaling and is often constitutively active in various cancers. Thieno[3,2-d]pyrimidine-based JAK inhibitors can block this pathway, leading to reduced cancer cell proliferation.



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Caption: JAK/STAT signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidine derivatives.

Antimicrobial Activity

Thieno[3,2-d]pyrimidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Their fused ring system

provides a stable scaffold that can be modified to enhance potency and spectrum of activity.
[11]

Antibacterial Activity

These compounds have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[11] A key target for some of these derivatives is DNA gyrase, an essential bacterial enzyme.[11]

Compound/Series	Bacterial Strain(s)	MIC/Activity	Reference
Thieno[2,3-d]pyrimidinedione 2	MRSA, VRSA, VISA, VRE	MIC = 2–16 mg/L	[12]
Thieno[2,3-d]pyrimidine 9b	S. aureus, B. subtilis, Salmonella sp., E. coli	Strong effect	[13]
Thieno[3,2-d]pyrimidine S5	DNA gyrase B (in silico)	Binding affinity = -8.2 kcal/mol	[11]
Thieno[3,2-d]pyrimidine S8	DNA gyrase B (in silico)	Binding affinity = -8.2 kcal/mol	[11]
Thieno[3,2-d]pyrimidine S9	DNA gyrase B (in silico)	Binding affinity = -8.1 kcal/mol	[11]

Antifungal Activity

Some halogenated thieno[3,2-d]pyrimidines have also shown selective activity against fungi, such as *Cryptococcus neoformans*. [7]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and thieno[3,2-d]pyrimidine derivatives have been investigated as potential anti-inflammatory agents.

Enzyme Inhibition

Receptor-Interacting Protein Kinase 2 (RIPK2) Inhibition: RIPK2 is a key mediator in inflammatory signaling pathways. A series of thieno[3,2-d]pyrimidine derivatives were

developed as potent RIPK2 inhibitors. Compound HY3 exhibited an IC₅₀ of 11 nM against RIPK2 and displayed significant anti-inflammatory effects in an acute liver injury model.[14]

Cyclooxygenase (COX) Inhibition: Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit COX enzymes. Some of these compounds have shown selective inhibition of COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[15][16]

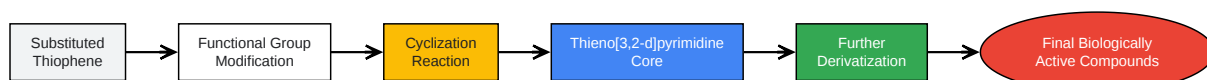
Compound/Series	Target	IC ₅₀ /Activity	Reference
Compound HY3	RIPK2	11 nM	[14]
Thieno[2,3-d]pyrimidine 4c	Carrageenan-induced paw edema	42% protection after 3h	[17]
Thieno[2,3-d]pyrimidine 6o	15-LOX	1.17 μM	[15]
Thieno[2,3-d]pyrimidine ester 4	COX-2	Selectivity Index = 137.37	[15]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of thieno[3,2-d]pyrimidine derivatives.

General Synthesis Workflow

The synthesis of thieno[3,2-d]pyrimidine derivatives often starts from a substituted thiophene, which undergoes cyclization to form the fused pyrimidine ring.



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Caption: A generalized workflow for the synthesis of thieno[3,2-d]pyrimidine derivatives.

In Vitro Anticancer Activity Assay

The antiproliferative activity of the synthesized compounds is typically evaluated using the Sulforhodamine B (SRB) assay or MTT assay.

Protocol Outline (SRB Assay):

- **Cell Plating:** Cancer cells are seeded in 96-well plates and allowed to attach overnight.
- **Compound Treatment:** Cells are treated with various concentrations of the thieno[3,2-d]pyrimidine derivatives for a specified period (e.g., 48-72 hours).
- **Cell Fixation:** The cells are fixed with trichloroacetic acid (TCA).
- **Staining:** The fixed cells are stained with Sulforhodamine B dye.
- **Washing:** Unbound dye is washed away.
- **Dye Solubilization:** The bound dye is solubilized with a basic solution (e.g., Tris base).
- **Absorbance Measurement:** The absorbance is read on a microplate reader at a specific wavelength (e.g., 515 nm).
- **IC₅₀ Calculation:** The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.

Kinase Inhibition Assay

The inhibitory activity against specific kinases is determined using various biochemical assays, such as enzyme-linked immunosorbent assay (ELISA)-based methods or radiometric assays.

Protocol Outline (ELISA-based):

- **Kinase Reaction:** The kinase, substrate, and ATP are incubated with or without the test compound in a microplate well.
- **Phosphorylation:** The kinase phosphorylates the substrate.

- **Detection:** A primary antibody specific to the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
- **Signal Generation:** A substrate for the enzyme-conjugated secondary antibody is added to produce a detectable signal (e.g., colorimetric or chemiluminescent).
- **Signal Measurement:** The signal is quantified using a plate reader.
- **IC50 Calculation:** The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.

Protocol Outline:

- **Serial Dilution:** The test compounds are serially diluted in a 96-well microtiter plate containing microbial growth medium.
- **Inoculation:** Each well is inoculated with a standardized suspension of the test microorganism.
- **Incubation:** The plates are incubated under appropriate conditions for the growth of the microorganism.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model to evaluate the in vivo anti-inflammatory activity of compounds.

Protocol Outline:

- **Animal Grouping:** Animals (e.g., rats or mice) are divided into control and treatment groups.

- **Compound Administration:** The test compound or vehicle (for the control group) is administered orally or intraperitoneally.
- **Induction of Inflammation:** After a specific time, a sub-plantar injection of carrageenan is given into the hind paw of each animal to induce localized inflammation and edema.
- **Paw Volume Measurement:** The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
- **Calculation of Inhibition:** The percentage of inhibition of edema in the treated groups is calculated relative to the control group.

Conclusion

Thieno[3,2-d]pyrimidine derivatives represent a versatile and promising scaffold in drug discovery. Their diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, make them attractive candidates for further development. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective derivatives. Future research should focus on optimizing the pharmacokinetic properties and conducting extensive in vivo studies to translate the promising in vitro results into clinically viable therapeutic agents.

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